REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[N+:6]([C:9]1[CH:10]=[N:11][C:12]2[C:17]([C:18]=1O)=[CH:16][CH:15]=[CH:14][CH:13]=2)([O-:8])=[O:7]>CN(C=O)C>[Cl:3][C:18]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[CH:10][C:9]=1[N+:6]([O-:8])=[O:7]
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Name
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|
Quantity
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84.3 g
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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95 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1O
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
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Details
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the solution was heated on a steam bath for 15 minutes
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Duration
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15 min
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Type
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ADDITION
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Details
|
The solution was poured over ice
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Type
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CUSTOM
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Details
|
to precipitate 4-chloro-3-nitroquinoline
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Name
|
|
Type
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product
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Smiles
|
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |